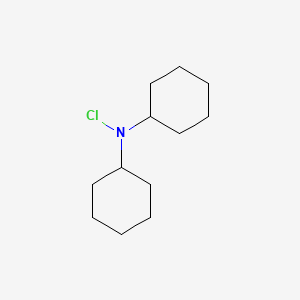

N-chloro-N-cyclohexylcyclohexanamine

描述

属性

IUPAC Name |

N-chloro-N-cyclohexylcyclohexanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClN/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBSRZMPVJHVAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507289 | |

| Record name | N,N-Dicyclohexylhypochlorous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22824-16-4 | |

| Record name | N,N-Dicyclohexylhypochlorous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Early Chlorination Approaches

The earliest reported synthesis of N-chloro-N-cyclohexylcyclohexanamine dates to Fouque’s 1921 work, which utilized hypochlorous acid (HOCl) as the chlorinating agent. In this method, dicyclohexylamine was treated with aqueous HOCl at room temperature for 24 hours, yielding the target compound at approximately 60% efficiency. While straightforward, this method suffered from side reactions, including over-chlorination and hydrolysis of the cyclohexyl groups.

Myers and Wright (1948) improved upon this by employing gaseous chlorine ($$ \text{Cl}2 $$) under reflux conditions. By bubbling $$ \text{Cl}2 $$ through a carbon tetrachloride solution of dicyclohexylamine at 60°C, they achieved a 75% yield with reduced byproduct formation. The reaction mechanism likely proceeds via a radical pathway, with the chlorine atom abstracting a hydrogen from the amine nitrogen before recombination.

Reductive Amination Precursors

MacKenzie et al. (1948) developed an alternative route starting from nitrocyclohexane. Using zinc-amalgam in hydrochloric acid, nitrocyclohexane was reduced to cyclohexylamine, which subsequently underwent condensation with cyclohexanone followed by chlorination. This multi-step approach, while lengthier, provided a 68% overall yield and demonstrated the compound’s accessibility from simple cyclohexane derivatives.

Modern Chlorination Techniques

Catalytic Chlorination

Warner and Anselme (1984) introduced a catalytic system using $$ \text{FeCl}_3 $$ to mediate the reaction between dicyclohexylamine and sodium hypochlorite ($$ \text{NaOCl} $$). At 40°C in dichloromethane, this method achieved an 84% yield within 6 hours, representing a significant improvement in both speed and efficiency. The iron catalyst likely facilitates chlorine activation through Lewis acid-base interactions.

Catalytic Approaches for Precursor Synthesis

Dicyclohexylamine Production

The quality of the dicyclohexylamine precursor critically impacts final product purity. The patent CN101161631A describes a high-efficiency route using phenol, hydrogen, and ammonia over a $$ \text{Pd/Al}2\text{O}3-\text{MgO} $$ catalyst at 180°C:

$$

\text{C}6\text{H}5\text{OH} + 3\text{H}2 + \text{NH}3 \xrightarrow{\text{Pd catalyst}} (\text{C}6\text{H}{11})2\text{NH} + 2\text{H}2\text{O}

$$

This method achieves 92% cyclohexylamine selectivity, outperforming traditional aniline hydrogenation routes.

Palladium-Mediated N-Alkylation

Dang et al. (2015) demonstrated that silica-supported $$ \text{Pd-NiXantphos} $$ complexes enable efficient N-alkylation of amines. Applied to cyclohexylamine derivatives, this method could theoretically generate advanced intermediates for subsequent chlorination, though direct applications to this compound remain unexplored.

Comparative Analysis of Methods

Efficiency and Scalability

The catalytic $$ \text{FeCl}_3 $$-mediated method remains the most industrially viable, combining high yield (84%) with moderate temperatures (40°C). In contrast, mechanochemical approaches, while environmentally friendly, currently lack scalability for bulk production.

Byproduct Formation

Chlorine gas methods generate HCl as a byproduct, requiring neutralization with bases like NaOH. Catalytic methods using $$ \text{NaOCl} $$ produce NaCl and water, simplifying waste management.

化学反应分析

Types of Reactions:

Oxidation: N-chloro-N-cyclohexylcyclohexanamine can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: The compound can be reduced to N-cyclohexylcyclohexanamine by using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas and palladium on carbon are commonly used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of N-cyclohexylcyclohexanamine.

Reduction Products: N-cyclohexylcyclohexanamine.

Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.

科学研究应用

Chemistry:

Intermediate in Organic Synthesis: N-chloro-N-cyclohexylcyclohexanamine is used as an intermediate in the synthesis of various organic compounds.

Reagent in Chemical Reactions: It serves as a reagent in various chemical reactions, including chlorination and substitution reactions.

Biology:

Biochemical Studies: The compound is used in biochemical studies to understand the effects of chlorinated amines on biological systems.

Medicine:

Pharmaceutical Research: this compound is investigated for its potential use in pharmaceutical formulations and drug development.

Industry:

Chemical Manufacturing: It is used in the manufacturing of various chemicals and materials.

Polymer Industry: The compound is used in the production of certain polymers and resins.

作用机制

Molecular Targets and Pathways:

Chlorination Mechanism: The chlorine atom in N-chloro-N-cyclohexylcyclohexanamine can participate in various chemical reactions, acting as an electrophile.

Biological Pathways: In biological systems, the compound may interact with cellular components, leading to various biochemical effects.

相似化合物的比较

Parent Compound: N-Cyclohexylcyclohexanamine

- CAS : 101-83-7

- Molecular Formula : C₁₂H₂₃N

- Molecular Weight : 173.32 g/mol

- Key Differences : Lacks the chlorine substituent, making it less polar and more basic.

- Reactivity: As a simple secondary amine, it participates in alkylation and acylation reactions. Forms salts with acids (e.g., 9-octadecenoic acid complex, CAS 22256-71-9) .

N-Cyclohexyl-N-Methylcyclohexanamine

N-(Cyclohexylmethyl)cyclohexanamine Hydrochloride

- CAS : 861372-11-4

- Molecular Formula : C₁₃H₂₆ClN

- Molecular Weight : 231.81 g/mol

- Key Differences: Contains a methylene bridge and exists as a hydrochloride salt.

N-Benzylcyclohexanamine Derivatives

- Example : N-Benzylcyclohexanamine hydrochloride (CAS 16350-96-2)

- Molecular Formula : C₁₃H₂₀ClN

- Molecular Weight : 225.8 g/mol

- Key Differences : Aromatic benzyl group introduces conjugation, altering electronic properties and reactivity (e.g., susceptibility to electrophilic substitution) .

Physicochemical Properties and Reactivity Trends

生物活性

N-chloro-N-cyclohexylcyclohexanamine, a compound with the CAS number 22824-16-4, has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, toxicological data, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 215.76 g/mol. The compound contains both chloro and cyclohexyl functional groups, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂ClN |

| Molecular Weight | 215.76 g/mol |

| CAS Number | 22824-16-4 |

Synthesis Methods

The synthesis of this compound typically involves the chlorination of cyclohexylcyclohexanamine under controlled conditions. This process can be optimized for yield and purity using various catalysts and reaction conditions.

- Chlorination Reaction : Chlorine gas is introduced to a solution of cyclohexylcyclohexanamine in an organic solvent.

- Purification : The product is purified through recrystallization or chromatography to obtain this compound in high purity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes or receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : It could bind to receptors, modulating their activity and influencing cellular signaling pathways.

Toxicological Profile

Toxicological studies have been conducted to evaluate the safety and biological effects of this compound. Key findings include:

- Acute Toxicity : The oral median lethal dose (LD50) has been assessed in animal models, providing insights into the compound's safety profile.

- Chronic Effects : Long-term exposure studies indicate potential adverse effects on body weight and organ function at higher doses.

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Enzyme Activity : A study demonstrated that this compound significantly inhibited the activity of specific cytochrome P450 enzymes in vitro, suggesting potential implications for drug metabolism .

- Toxicology Assessment in Rats : Research involving repeated dosing in rats indicated that while low doses were well tolerated, higher doses led to observable toxic effects, including weight loss and altered liver function .

- Comparative Analysis with Similar Compounds : A comparative study highlighted that this compound exhibited different biological activities compared to structurally similar compounds, emphasizing its unique pharmacological profile .

常见问题

Q. How are crystallographic data leveraged to refine synthetic protocols?

- Methodological Answer : Analyze packing diagrams (e.g., CIF files from Cambridge Structural Database) to identify steric hindrance points. For instance, bulky cyclohexyl groups may necessitate slower reaction kinetics to avoid byproducts. Adjust solvent polarity (e.g., switching from DCM to THF) based on crystal lattice solvent interactions .

Methodological Validation & Reproducibility

Q. What steps ensure reproducibility in scaled-up synthesis?

Q. How do researchers address conflicting toxicity reports in literature?

- Methodological Answer : Conduct meta-analyses of existing studies, weighting data by experimental rigor (e.g., OECD guideline compliance). Perform in vitro/in vivo bridging studies using standardized cell lines (e.g., HepG2) and Sprague-Dawley rats. Cross-reference with ATSDR toxicological profiles for structurally related chlorinated amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。